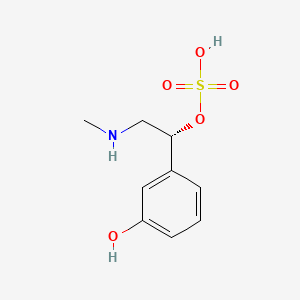
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenemethanol backbone with a hydroxy group and a methylamino group, making it a versatile molecule in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenemethanol with formaldehyde and methylamine under controlled conditions to introduce the methylamino group. This is followed by esterification with sulfuric acid to form the mono(hydrogensulfate) ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, 4-hydroxy-α-[1-(methylamino)ethyl]-, (R,S)-**: This compound has a similar structure but with different functional groups and stereochemistry.
Benzenemethanol, α-methyl-: This compound has a similar benzenemethanol backbone but lacks the hydroxy and methylamino groups.
Uniqueness
Benzenemethanol, 3-hydroxy-alpha-((methylamino)methyl)-, mono(hydrogensulfate) (ester), ®- is unique due to its specific combination of functional groups and its stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
87913-97-1 |
|---|---|
Fórmula molecular |
C9H13NO5S |
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-10-6-9(15-16(12,13)14)7-3-2-4-8(11)5-7/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |
Clave InChI |
BRSGUGOZGGFORD-VIFPVBQESA-N |
SMILES isomérico |
CNC[C@@H](C1=CC(=CC=C1)O)OS(=O)(=O)O |
SMILES canónico |
CNCC(C1=CC(=CC=C1)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





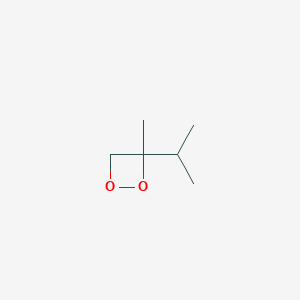
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
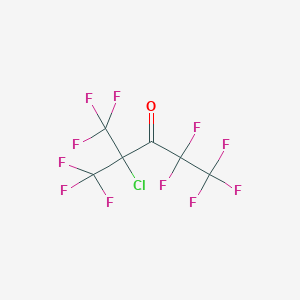

![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
![4-[2-(4-Butylphenyl)hydrazinylidene]-3-oxo-N-phenyl-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14408959.png)
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)

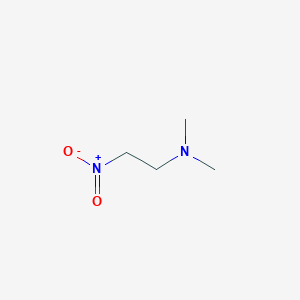
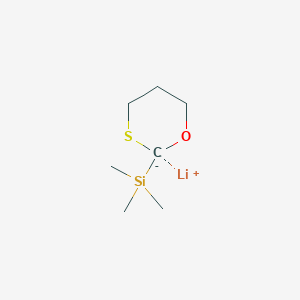
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
